molecular formula C8H15ClN2O B2983597 (3S,8aR)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride CAS No. 2230901-16-1

(3S,8aR)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride

Cat. No. B2983597
CAS RN: 2230901-16-1
M. Wt: 190.67
InChI Key: MCDKHLQMAKSRPY-UOERWJHTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3S,8aR)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride” is a chemical compound. It is also known as Enalapril Diketopiperazine Acid (R-Isomer) and is used as an impurity standard . It is related to the pyrazine family of compounds .


Synthesis Analysis

The synthesis of pyrazine derivatives, including “(3S,8aR)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride”, involves various strategies and approaches . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system . The reactivity of α-imino carbenoids derived from α-diazo oxime ethers with 2 H -azirines enables a synthesis of unsymmetrically substituted pyrazines .


Molecular Structure Analysis

The molecular structure of “(3S,8aR)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride” is complex, with multiple functional groups. It has a molecular formula of C11H18N2O2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(3S,8aR)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride” include a density of 1.1±0.1 g/cm3, boiling point of 427.6±34.0 °C at 760 mmHg, and a molecular weight of 210.273 Da .

Scientific Research Applications

properties

IUPAC Name

(3S,8aR)-3-methyl-2,3,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c1-6-8(11)10-4-2-3-7(10)5-9-6;/h6-7,9H,2-5H2,1H3;1H/t6-,7+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCDKHLQMAKSRPY-UOERWJHTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N2CCCC2CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N2CCC[C@@H]2CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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